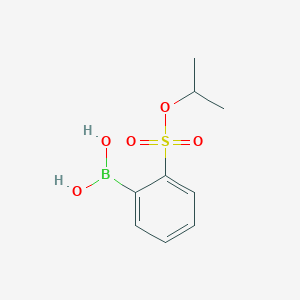
2-Cyclohexylmandelicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylmandelic acid, also known as 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, is a compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This white crystalline solid is characterized by its cyclohexyl and mandelic acid functional groups . It is known for its pharmaceutical applications and is used as an intermediate in the synthesis of various drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexylmandelic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting alcohol . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-Cyclohexylmandelic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylmandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Cyclohexylmandelic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylmandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Mandelic acid: A related compound with similar functional groups but without the cyclohexyl ring.
Phenylglycolic acid: Another similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylmandelic acid is unique due to its combination of cyclohexyl and mandelic acid functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(2-cyclohexylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17) |
Clave InChI |
IYARFMGWMMKLOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)

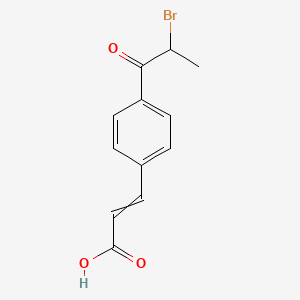

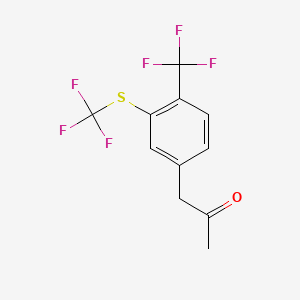
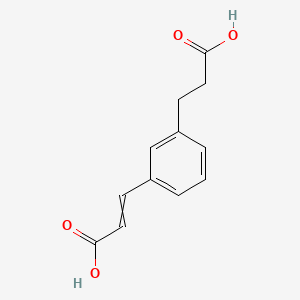
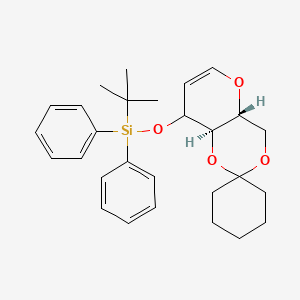


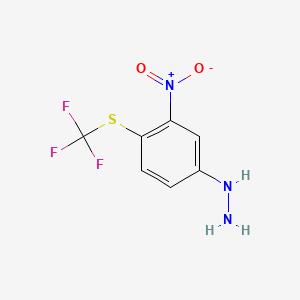
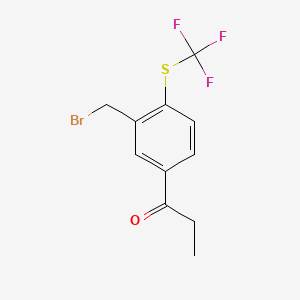
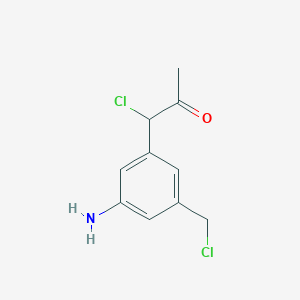
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)
